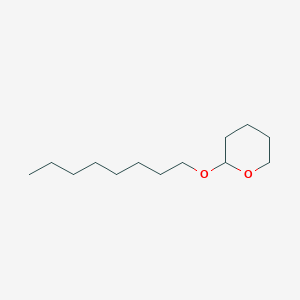
Silatrane glycol
Übersicht
Beschreibung
Silatrane glycol, also known as 2-ethyl-2-methyl-1,3-propanediol, is a versatile, low-toxicity, and relatively inexpensive glycol. It is used in a variety of applications, including as an intermediate in the synthesis of pharmaceuticals and as a solvent in the synthesis of polymers. It has been studied extensively for its biochemical and physiological effects, and for its potential use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
Silatranes represent a rapidly evolving area in chemistry, noted for their distinctive Si-N bond lengths influenced by the axial substituent of Si. Their synthesis, structural peculiarities, and reactivity have been extensively explored, serving as a foundation for diverse applications across multiple fields. Silatrane glycol, through its unique chemical structure, has found utility in sol-gel processes, mesoporous materials fabrication, and as adhesion promoters, highlighting its importance in material science and polymer chemistry (Puri, Singh, & Chahal, 2011).
Material Science and Engineering
The use of silatrane glycol as a precursor for advanced material synthesis has been demonstrated in the creation of MFI zeolite through sol-gel processes and microwave techniques. This innovative approach underscores silatrane glycol's potential in developing materials with precise structural and functional properties, expanding its applicability in engineering and technology (Phiriyawirut, Magaraphan, Jamieson, & Wongkasemjit, 2003).
Advancements in Sol-Gel Processing
Explorations into the sol-gel processing of silatranes have showcased their effectiveness as ceramic precursors, offering a pathway to high-surface-area microporous materials. This application emphasizes the role of silatrane glycol in creating novel ceramic materials, which are crucial in various industrial and technological applications (Charoenpinijkarn, Suwankruhasn, Kesapabutr, Wongkasemjit, & Jamieson, 2001).
Photovoltaic and Photoelectrochemical Applications
Silatrane glycol derivatives have been employed as covalent surface linkers to metal oxide films in photoelectrochemical cells, enhancing the stability and efficiency of dye-sensitized solar cells. This innovative use illustrates the potential of silatrane glycol in renewable energy technologies, contributing to the development of more efficient and durable photovoltaic systems (Brennan, Keirstead, Liddell, Vail, Moore, Moore, & Gust, 2009).
Biological and Pharmaceutical Applications
Research on silatrane glycol derivatives has highlighted their potential in biotechnology and pharmaceuticals, including as plant growth biostimulants and drug candidates. Their unique properties facilitate the development of new drugs, optical materials, and high-tech devices, demonstrating the wide-ranging implications of silatrane glycol in health, agriculture, and industry (Adamovich, Oborina, Nalibayeva, & Rozentsveig, 2022).
Eigenschaften
IUPAC Name |
2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yloxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO5Si/c10-4-8-14-15-11-5-1-9(2-6-12-15)3-7-13-15/h10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOMIJYJKIUFIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CO[Si]2(OCCN1CCO2)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402956 | |
| Record name | Silatrane glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silatrane glycol | |
CAS RN |
56929-77-2 | |
| Record name | Silatrane glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silatrane glycol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















